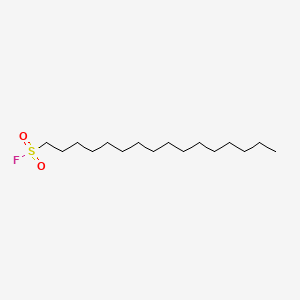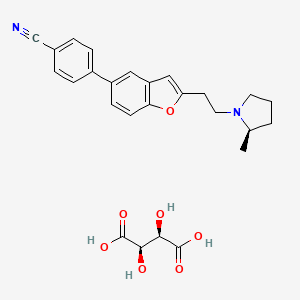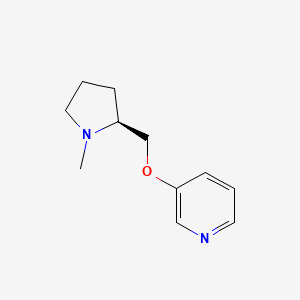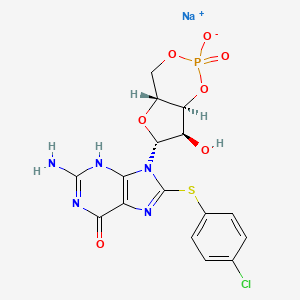
Verilopam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Verilopam is primarily used in scientific research for its analgesic properties . It has applications in:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in pain management.
Medicine: Investigated for potential therapeutic uses in pain relief.
Industry: Utilized in the development of new analgesic drugs and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing Verilopam involves the preparation of 3-(4-aminophenethyl)-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine. This process includes the following steps :
- A solution of 3-(4-aminophenylacetyl)-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in dry THF under nitrogen at ambient temperature.
- The mixture is stirred for 2 hours at ambient temperature, then cooled with an ice bath and quenched with 10% sodium hydroxide.
- The precipitated salts are removed by filtration, and the solvent is evaporated to afford the crude product.
- The crude product is purified by chromatography on alumina saturated with ammonia, eluting with 10% ether/chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Verilopam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction typically produces alcohols or amines.
Mechanism of Action
The mechanism of action of Verilopam involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by modulating the activity of certain neurotransmitters and receptors involved in pain perception . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Verilopam can be compared with other analgesic compounds such as morphine and ibuprofen. Unlike these compounds, this compound has a unique chemical structure that may offer different pharmacological properties and fewer side effects . Similar compounds include:
Morphine: A well-known opioid analgesic.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID).
Acetaminophen: Another common analgesic with a different mechanism of action.
This compound’s uniqueness lies in its specific chemical structure and potential for targeted pain relief with minimal side effects.
Properties
| 68318-20-7 | |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15/h3-6,13-14H,7-12,21H2,1-2H3 |
InChI Key |
BTCHMHMCMKZOQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
Canonical SMILES |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
synonyms |
Verilopam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)


![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)


![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)





